molecular formula C6H8N4 B1442665 1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole CAS No. 1239785-67-1

1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

Cat. No. B1442665
M. Wt: 136.15 g/mol
InChI Key: NRPMQSPGFYHPQQ-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole” is a chemical compound with the molecular formula C5H8N2 . It is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . This compound has been studied in various fields of chemistry .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis Techniques : A significant application of 1,4-dihydropyrazolo[4,3-c]pyrazole derivatives is in the field of efficient synthesis. For example, the synthesis of 1,4-dihydropyridines bearing a pyrazole moiety through a variation of the classical Hantzsch synthesis demonstrates the utility of these compounds in creating novel and functionalized molecules (Thakrar et al., 2012).

  • Novel Compound Formation : The structural analysis of pyrazole derivatives, like the synthesis of monohydrated 3-p-nitrophenylpyrazole derived from 1,3-diketone malonate, showcases the potential of these compounds in forming new and unique chemical structures (Jiménez-Cruz et al., 2003).

Biological and Pharmacological Activities

  • Antitubercular Activity : Some 1,4-dihydropyridines with a pyrazole ring exhibit antitubercular activity, suggesting their potential use in medical applications. For instance, specific derivatives have shown potency surpassing that of established antitubercular drugs (Trivedi et al., 2011).

  • Antimicrobial Properties : The antimicrobial activity of pyrazole derivatives, such as isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, and pyrazolo[1,5-a]pyrimidines, has been noted in various studies, underlining their significance in the development of new antibacterial agents (Zaki et al., 2016).

  • Antioxidant Activities : Synthesized tri-substituted pyrazoles have demonstrated notable antioxidant activities, which could be beneficial in pharmaceutical and medicinal research (Lynda, 2021).

Safety And Hazards

While the specific safety and hazards associated with “1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole” are not explicitly mentioned in the search results, it is generally recommended to handle chemical compounds with care, using personal protective equipment such as leather gloves, face shields, and ear plugs .

properties

IUPAC Name

4,6-dimethyl-1H-pyrazolo[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-6-5(3-7-8-6)10(2)9-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPMQSPGFYHPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1NN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RN Vydzhak, SY Panchishin, VV Kislyi… - Russian Journal of …, 2016 - Springer
Pyrazolo [4, 3-c] pyrazoles have been poorly studied fused pyrazole derivatives due to the lack of convenient approach to their synthesis. Only a few reports have described the …
Number of citations: 1 link.springer.com
RN Vydzhak, SY Panchishin, VS Brovarets - Russian Journal of General …, 2018 - Springer
A preparative method for the synthesis of 1-alkyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazoles was developed. The alkylation of the obtained compounds with halocarboxylic acid …
Number of citations: 3 link.springer.com
РН Выджак, СЯ Панчишин, ВВ Кислый… - Журнал общей …, 2016 - elibrary.ru
Пиразоло [4, 3Үc] пиразолы-мало изученный класс конденсированных производных пиразола, что свяҮ зано с отсутствием удобных подходов к синтезу таких соединений. …
Number of citations: 0 elibrary.ru

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